1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
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Overview
Description
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexane ring attached to a triazole ring, which is further substituted with two methyl groups. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry and agrochemistry.
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1,3-dimethyl-1H-1,2,4-triazole-5-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form spiro compounds, which are of interest in medicinal chemistry.
Scientific Research Applications
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which contribute to its biological activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other triazole derivatives, such as:
- **1-(1H-1,2,4
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-8-12-9(14(2)13-8)10(11)6-4-3-5-7-10/h3-7,11H2,1-2H3 |
InChI Key |
UUGOQJXESXEETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2(CCCCC2)N)C |
Origin of Product |
United States |
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